molecular formula C7H11BrO2 B8242942 [1-(Bromomethyl)cyclopropyl]methyl acetate

[1-(Bromomethyl)cyclopropyl]methyl acetate

Cat. No.: B8242942
M. Wt: 207.06 g/mol
InChI Key: HAYAQYAKGIXTSY-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclopropyl]methyl acetate: is a compound of significant interest in organic synthesis due to its utility as an intermediate in the production of various pharmaceutical and agrochemical products . This compound is characterized by a cyclopropyl ring with a bromomethyl group and an acetate ester functional group, making it a versatile building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [1-(Bromomethyl)cyclopropyl]methyl acetate typically involves several key steps:

Industrial Production Methods:

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

  • Oxidation Reactions:

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

      Conditions: Carried out under acidic or basic conditions

      Products: Oxidized cyclopropyl compounds.

  • Reduction Reactions:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

      Conditions: Typically carried out in anhydrous solvents

      Products: Reduced cyclopropyl derivatives.

Common Reagents and Conditions:

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclopropyl]methyl acetate involves its reactivity due to the presence of the bromomethyl group and the cyclopropyl ring. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The cyclopropyl ring imparts unique steric and electronic properties, influencing the reactivity and stability of the compound .

Properties

IUPAC Name

[1-(bromomethyl)cyclopropyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-6(9)10-5-7(4-8)2-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYAQYAKGIXTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3 L 3-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a nitrogen inlet and an additional funnel. To the flask was charged 200 g of 1,1-cyclopropyldimethanol and 200 mL of methylene chloride. The mixture was cooled to 0˜5° C. 1440 g of 33% HBr in glacial acetic acid was slowly added to reaction solution and kept the temperature below 20° C. After the addition, the reaction mixture was stirred at between 10° C. and 18° C. for about 2 hours and then warmed to 16˜22° C. and stirred about 1 hour. When the starting material of 1,1-cyclopropyldimethanol was disappeared (checked by TLC, mobile phase:EA/hx=1/3(V/V)), 1000 mL of water was added to the reaction mixture with stirring over 30 min and kept the temperature below 20° C. The layers were separated and the aqueous layer was back extracted with 300 mL methylene chloride. To the combined organic layers was added 400 ml of water, and then was neutralized to pH 6˜7 with 10% NaOH aqueous solution. The organic layers were concentrated to obtain 396 g of crude [1-(bromomethyl)cyclopropyl]methyl acetate.
Quantity
200 g
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200 mL
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1440 g
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1000 mL
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Synthesis routes and methods II

Procedure details

A 50 mL 3-neck round bottle flask was equipped with condenser, an addition funnel and a thermometer. Charge 2 g of 1,1-cyclopropyldimethanol, 5 g of acetic anhydride, 2 mL of methylene chloride and 0.77 g of pyridine to the flask. The reaction mixture was heated to about 90˜95° C. and kept continuous stirring about 1 hour. When the reaction was completed, the mixture was cooled and the 14.4 g of 33% HBr in glacial acetic acid was added while maintain below 20° C. After the addition, the reaction mixture was stirred about 6 hours and then 2 mL of methylene chloride and 10 mL of water was added into the flask. The layers were separated and the aqueous layer was extracted twice with 4 mL of methylene chloride. Combined the organic layers and washed twice with 6 mL of water and then neutralized to pH=8 with sodium carbonate solution. The organic layers were concentrated to obtain 3.3 g of crude [1-(bromomethyl)cyclopropyl]methyl acetate.
Quantity
2 g
Type
reactant
Reaction Step One
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5 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
solvent
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2 mL
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solvent
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14.4 g
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10 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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